1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Description
Significance of the Imidazole (B134444) Heterocycle in Chemical Science
The imidazole ring is a five-membered planar heterocycle containing two non-adjacent nitrogen atoms. This structure is aromatic, possessing a sextet of π-electrons, which confers it considerable stability. nih.gov First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a common scaffold in numerous natural and synthetic compounds. nih.gov
One of the key features of imidazole is its amphiprotic nature, meaning it can act as both an acid and a base. nih.gov This property is crucial in many biological processes. The imidazole ring is a fundamental component of the amino acid histidine and its derivative, histamine, which play vital roles in enzyme function and physiological signaling. Furthermore, this heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of many drugs, including antifungal agents and antibiotics. wikipedia.org Its electron-rich character and ability to engage in hydrogen bonding make it an effective ligand for a wide range of biological targets. rsc.org
Importance of Trifluoromethylation in Molecular Design and its Influence on Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely used strategy in modern drug design and materials science. bohrium.comhovione.com The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This electronic effect can significantly alter the properties of the parent molecule.
Key advantages of trifluoromethylation include:
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and often increasing a drug's half-life. mdpi.com
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to pass through biological membranes by increasing its lipophilicity (fat-solubility). mdpi.com
Modulated Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH.
Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets. mdpi.comresearchgate.net
Incorporating this group is a complex but powerful tool for fine-tuning the physicochemical and biological characteristics of a compound. mdpi.comresearchgate.net
Overview of Aldehyde Functionality within Heterocyclic Scaffolds
The aldehyde functional group (-CHO), consisting of a carbonyl center bonded to hydrogen and a carbon atom, is one of the most versatile functionalities in organic synthesis. When attached to a heterocyclic scaffold, the aldehyde group's reactivity is influenced by the electronic properties of the ring. It serves as a key synthetic handle for a multitude of chemical transformations. researchgate.net
Aldehydes are generally more reactive than ketones, primarily because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.org Common reactions involving heterocyclic aldehydes include:
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. smolecule.com
Reduction: Reduction of the aldehyde yields a primary alcohol. smolecule.commsu.edu
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard reagents) and amines. libretexts.org
Condensation Reactions: Aldehydes are crucial components in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds. researchgate.net
Reductive Amination: Reaction with amines followed by reduction provides a direct route to substituted amines. libretexts.org
This reactivity makes heterocyclic aldehydes valuable intermediates for building more complex molecular architectures. researchgate.netchempedia.info
Research Trajectories and Contemporary Challenges in Fluorinated Imidazole Chemistry
The synthesis of fluorinated imidazoles presents a significant area of contemporary research, driven by the potential for creating novel compounds with enhanced biological activity. researchgate.net A major focus is the development of new, efficient, and regioselective methods for introducing fluorine atoms or fluoroalkyl groups onto the imidazole ring. acs.org
However, this field faces several challenges. Direct fluorination of the imidazole ring can be difficult to control, often leading to mixtures of products. acs.org The strong electron-withdrawing effect of the trifluoromethyl group can deactivate the imidazole ring, making subsequent reactions more challenging. Furthermore, the stability of certain fluorinated heterocycles can be a concern, as improper placement of fluorine can sometimes lead to decomposition pathways like defluorination. acs.org Overcoming these synthetic hurdles to allow for the late-stage introduction of fluorine into complex molecules remains a key objective in the field. pharmtech.com
Scope of Academic Investigation for 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
Academic investigation into this compound focuses on its role as a specialized building block in synthetic chemistry. The unique combination of the N-trifluoromethyl group and the C-2 aldehyde functionality on the imidazole core makes it a valuable precursor for creating more complex, highly functionalized molecules.
The primary areas of research interest for this compound include:
Synthesis of Novel Heterocycles: It serves as a key intermediate in multi-step syntheses, where the aldehyde group is transformed to introduce new substituents or to build entirely new ring systems fused to the imidazole core.
Medicinal and Agrochemical Chemistry: The compound is used in the development of new pharmaceutical and agrochemical candidates. smolecule.com The trifluoromethyl-imidazole scaffold is a known pharmacophore, and the aldehyde provides a convenient point for modification to explore structure-activity relationships.
Organocatalysis: There is potential for this compound and its derivatives to act as organocatalysts. The imidazole nitrogen atoms provide a basic site, while the aldehyde can participate in forming intermediates like iminium ions, a key step in many organocatalytic cycles. smolecule.com
The compound's uniqueness lies in the specific arrangement of its functional groups, which imparts distinct reactivity compared to other imidazole derivatives. smolecule.com
Data for this compound
| Property | Value |
| CAS Number | 102808-02-6 |
| Molecular Formula | C₅H₃F₃N₂O |
| Molecular Weight | 164.09 g/mol |
| IUPAC Name | This compound |
| SMILES | O=CC1=NC=CN1C(F)(F)F |
| InChI Key | DYEMIIBBCZOJNB-UHFFFAOYSA-N |
Data sourced from references smolecule.comachemblock.comuni.luabovchem.comchemscene.com
Structure
3D Structure
Properties
CAS No. |
1554452-65-1 |
|---|---|
Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.09 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-3H |
InChI Key |
SPMAOPBQMSCIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Trifluoromethyl 1h Imidazole 2 Carbaldehyde and Its Structural Analogues
Classical and Modern Approaches to Imidazole (B134444) Ring Formation
The construction of the imidazole nucleus is a well-trodden path in organic synthesis, with a variety of methods developed over more than a century. These strategies range from classical condensation reactions to sophisticated multi-component and cycloaddition approaches.
Debus-Radziszewski Condensation and its Derivatives
First reported by Heinrich Debus in 1858, the Debus-Radziszewski reaction is a foundational method for imidazole synthesis. smolecule.comresearchgate.net In its classic form, it is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). researchgate.netresearchgate.net The reaction is believed to proceed in two main stages: first, the condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. smolecule.com
While effective, the original protocol can suffer from poor yields and side reactions. nih.gov Consequently, numerous derivatives and modifications have been developed to improve efficiency and expand its scope. A significant modification involves replacing one equivalent of ammonia with a primary amine to afford N-substituted imidazoles. smolecule.com Modern advancements have focused on employing various catalysts and reaction conditions to enhance yields and promote greener synthesis.
| Catalyst/Condition | Reactants | Product Type | Advantage |
| Microwave irradiation (solvent-free) | Benzil, Aryl aldehydes, Ammonium (B1175870) acetate (B1210297) | 2,4,5-Trisubstituted imidazoles | Improved yields, reduced reaction time. nih.gov |
| Silicotungstic acid | Benzyl (B1604629)/benzoin, Aromatic aldehydes, Ammonium acetate | Trisubstituted imidazoles | High yields (up to 94%) with optimized catalyst concentration. nih.gov |
| Ultrasound irradiation (with Diethyl bromophosphate) | Benzoin/benzyl, Aldehyde, Ammonium acetate | 2,4,5-Triaryl-1H-imidazoles | Excellent yields (up to 97%) at specific frequencies. nih.gov |
| Urea–ZnCl₂ (low-melting mixture) | Various | Triaryl-1H-imidazoles | Excellent yields, acts as a catalyst. nih.gov |
Multi-Component Reactions (MCRs) for Substituted Imidazoles
Multi-component reactions are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. The Debus-Radziszewski reaction is itself a prime example of an MCR. smolecule.com Other MCRs have become powerful tools for generating libraries of substituted imidazoles.
One of the most prominent is the van Leusen Three-Component Reaction (vL-3CR) . This method synthesizes imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.gov The aldehyde and amine first react in situ to form an aldimine. TosMIC, a key reagent featuring a reactive isocyanide carbon and an active methylene (B1212753) group, then undergoes a base-induced [3+2] cycloaddition with the aldimine. nih.govacs.org Subsequent elimination of toluenesulfinic acid from the intermediate imidazoline (B1206853) yields the aromatic imidazole ring. acs.org This reaction is versatile, allowing for the synthesis of 1,4-, 4,5-, and 1,4,5-substituted imidazoles by varying the starting components. thieme-connect.com
Another important MCR is the Ugi reaction . While the classic Ugi reaction produces α-acylamino amides, it can be adapted for heterocycle synthesis. A modified Ugi four-component reaction (U-4CR) followed by a post-cyclization sequence can yield highly substituted imidazoles. rsc.org For instance, the reaction of an aldehyde (like phenylglyoxal), an amine, an isocyanide, and a suitable carboxylic acid produces a linear Ugi product. This intermediate can then be cyclized with ammonium acetate in acetic acid to furnish the corresponding tetra-substituted imidazole. rsc.orgresearchgate.net
Cycloaddition Strategies for Imidazole Core Assembly
Cycloaddition reactions offer a powerful and often regioselective route to the imidazole core. These methods typically involve the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered ring in a concerted or stepwise fashion.
A common strategy is the [3+2] cycloaddition of various synthons. Copper-catalyzed [3+2] cycloaddition reactions have been developed that use oxygen as a benign oxidant, avoiding more expensive or toxic reagents. organic-chemistry.org For example, a copper-catalyzed reaction between two different isocyanides can produce 1,4-disubstituted imidazoles through a formal [3+2] cross-cycloaddition process. orgsyn.org
1,3-Dipolar cycloadditions are particularly effective. Azomethine ylides can react with nitriles to produce highly fused polycyclic aromatic imidazoles. achemblock.com Similarly, nitrile ylides, generated in situ from imidoyl chlorides, can undergo cycloaddition with their own precursor to form imidazole structures. chemicalbook.com Another approach involves the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, to yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov
Electrochemical Methods in Imidazole Synthesis
Electrosynthesis has emerged as a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents, metal catalysts, and stoichiometric oxidants. Several electrochemical approaches to imidazole synthesis have been reported.
One method involves the electrochemical C(sp³)–H amination between enamines and benzylamines in an undivided electrolytic cell. This process allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles with broad substrate adaptability.
Another innovative electrochemical strategy utilizes vinyl azides and benzyl amines. This electrochemically induced transformation proceeds under constant current in an undivided cell. The proposed mechanism involves the generation of an electrophilic iodine species, formation of a 2H-azirine from the vinyl azide, and subsequent reactions and cyclization to yield the imidazole product. These methods represent a sustainable pathway for constructing the imidazole ring under mild conditions.
Introduction of the Trifluoromethyl Group
The introduction of a CF₃ group onto a heterocyclic ring is a key strategy in drug design. For the synthesis of 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, the critical step is the N-trifluoromethylation of the imidazole nucleus.
N-Trifluoromethylation Techniques
Directly attaching a trifluoromethyl group to the nitrogen of an azole ring is a challenging transformation, but several strategies have been developed.
One approach is a cyclization strategy that builds the N-CF₃ heterocycle from acyclic precursors. This involves the N-trifluoromethylation of a nitrile using a CF₃ source like PhICF₃Cl to generate an N-CF₃ nitrilium derivative. This reactive intermediate can then undergo a [3+2] cyclization with a suitable 1,3-dipole, such as an activated methylene isocyanide, to construct the N-trifluoromethylated imidazole ring.
Another method involves the reaction of pre-formed azole anions with trifluoromethylating agents. For example, the sodium salts of imidazoles can be reacted with dibromodifluoromethane (B1204443) (CF₂Br₂), followed by a bromine-fluorine exchange, to yield N-trifluoromethylimidazoles.
Alternatively, trifluoromethyl-containing building blocks can be used in standard imidazole syntheses. A van Leusen-type reaction has been reported for the synthesis of 1-aryl-5-(trifluoromethyl)-1H-imidazoles, which utilizes N-aryltrifluoroacetimidoyl chlorides as a key starting material that already contains the N-Ar and CF₃ fragments. While this provides C-trifluoromethylated imidazoles, the principle of using pre-functionalized starting materials is a viable strategy.
For direct C-H trifluoromethylation, which is relevant for producing structural analogues, radical trifluoromethylation is a powerful tool. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent), in combination with an oxidant, can be used for the direct C-H trifluoromethylation of imidazole derivatives.
Incorporation of Trifluoromethylated Building Blocks
One notable method involves the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride (B1165640) to produce mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These intermediates react with ammonia to yield 4-trifluoromethyl-3,4-dihydroimidazoles, which are subsequently dehydrated to form 4-trifluoromethylimidazoles in high yields. nih.gov Another powerful technique is the van Leusen imidazole synthesis, which has been adapted for fluorinated derivatives. For instance, N-aryltrifluoroacetimidoyl chlorides can react with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. nih.gov This demonstrates the versatility of using trifluoromethylated imidoyl chlorides as foundational building blocks.
Commonly used trifluoromethyl-containing building blocks in heterocyclic synthesis include:
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
N-aryltrifluoroacetimidoyl chlorides
Trifluoroacetic anhydride
These precursors are instrumental in constructing the core imidazole ring with the trifluoromethyl group already in place, as highlighted in various synthetic pathways for agrochemical and pharmaceutical ingredients. nih.gov
Stereoselective and Regioselective Trifluoromethylation Strategies
Direct trifluoromethylation of a pre-formed imidazole ring is an alternative and powerful approach. The key challenge in this methodology is controlling the position of the incoming trifluoromethyl group, a concept known as regioselectivity.
Catalytic oxidative trifluoromethylation has been successfully applied to imidazo-fused heterocycles. nih.govsciety.org For example, the functionalization of a C(sp2)–H bond on imidazopyridines can be achieved at room temperature using sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, in the presence of an oxidant. researchgate.netnih.govacs.org This method allows for the regioselective synthesis of a library of 3-(trifluoromethyl)imidazo[1,2-a]pyridines. nih.gov The reaction is believed to proceed through a radical pathway. researchgate.net
Another strategy involves an N-trifluoromethylation/cyclization process. In this approach, nitriles are first N-trifluoromethylated, and the resulting N-CF3 nitrilium derivatives undergo a [3+2] cyclization with 1,3-dipoles like activated methylene isocyanides to form N-trifluoromethylated imidazoles. nih.gov This method provides a direct route to N-CF3 azoles, which are valuable in medicinal chemistry but challenging to synthesize via traditional methods. nih.gov
The table below summarizes key reagents and their roles in regioselective trifluoromethylation.
| Reagent/Method | Role | Target Position | Reference |
| Langlois Reagent (CF3SO2Na) + Oxidant | Direct C-H Trifluoromethylation | C3 of Imidazo[1,2-a]pyridines | nih.gov, researchgate.net |
| Trifluoromethyl Thianthrenium Triflate (TT–CF3+OTf−) | Electrochemical Trifluoromethylation | Imidazole-fused heterocycles | sciety.org |
| PhICF3Cl + 1,3-Dipole | N-Trifluoromethylation/Cyclization | N1 of Imidazole Ring | nih.gov |
Formation and Functionalization of the Carbaldehyde Moiety at the C2-Position
The introduction of a formyl (-CHO) group at the C2 position of the imidazole ring is a critical step in the synthesis of the target compound and its analogues. The C2 position is particularly susceptible to functionalization due to its electronic properties.
Oxidation and Reduction Approaches to Formyl Functionality
Classical methods for forming an aldehyde involve the oxidation of a primary alcohol or the reduction of a carboxylic acid or its derivatives. In the context of imidazole synthesis, imidazole-2-carboxaldehyde can be prepared by the oxidation of the corresponding alcohol (2-(hydroxymethyl)imidazole) using an oxidizing agent like manganese dioxide. orgsyn.org This approach relies on the prior synthesis of the C2-hydroxymethyl substituted imidazole. The photochemical properties of imidazole-2-carbaldehyde have also been studied, noting its role as a photosensitizer that can generate hydrogen peroxide under UV irradiation. nih.gov
Strategies for Selective C2-Formylation
Several specific methods exist for the direct introduction of a formyl group at the C2 position of an imidazole.
One of the most common methods is lithiation followed by formylation . The proton at the C2 position of an N-substituted imidazole is the most acidic, allowing for selective deprotonation with a strong base like n-butyllithium (n-BuLi). The resulting 2-lithioimidazole intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired imidazole-2-carbaldehyde. orgsyn.orgchemicalbook.com
Another powerful technique is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and DMF. The electron-rich C2 position of the imidazole ring attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium salt furnishes the C2-formyl group. This method has been noted for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a structural analogue of the target compound. smolecule.com
The following table outlines these selective C2-formylation strategies.
| Method | Reagents | Mechanism | Reference |
| Lithiation-Formylation | 1. n-BuLi 2. DMF | Deprotonation at C2, followed by nucleophilic attack on DMF. | orgsyn.org, chemicalbook.com |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electrophilic substitution with Vilsmeier reagent, followed by hydrolysis. | smolecule.com |
Specific Synthetic Routes to this compound and Related Fluorinated Imidazole Aldehydes
Synthesizing the specific target molecule, this compound, requires a combination of the strategies discussed above. A plausible synthetic route would involve either:
Route A: First, synthesize the 1-(trifluoromethyl)-1H-imidazole core and then introduce the carbaldehyde at the C2 position.
Route B: Begin with an appropriately protected imidazole-2-carbaldehyde and then introduce the trifluoromethyl group at the N1 position.
For Route A , the N-trifluoromethylation/cyclization strategy using a CF3-containing building block could be employed to generate 1-(trifluoromethyl)-1H-imidazole. nih.gov Following the formation of the core ring, a selective C2-formylation, likely via lithiation with n-BuLi and subsequent quenching with DMF, would yield the final product. chemicalbook.com
For the synthesis of the related structural isomer, 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a one-step procedure has been described involving the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with methyl hydrazine (B178648) hydrochloride. smolecule.com This highlights the utility of trifluoromethylated enones as versatile building blocks. Subsequently, C2-formylation is achieved using the Vilsmeier-Haack reaction. smolecule.com
These multi-step sequences, which carefully orchestrate the introduction of both the trifluoromethyl group and the aldehyde functionality, are essential for accessing complex fluorinated imidazole aldehydes for applications in medicinal chemistry and materials science.
Precursor Selection and Reactant Design
The synthesis of this compound can be approached through several strategic pathways, each defined by the choice of precursors and the sequence of bond-forming events. The primary strategies involve either the late-stage trifluoromethylation of a pre-formed imidazole ring or the construction of the imidazole ring from precursors already bearing the trifluoromethyl group.
A common and direct approach begins with the precursor imidazole-2-carbaldehyde . In this method, the imidazole nitrogen is deprotonated with a suitable base to form a nucleophilic imidazolate anion, which then reacts with an electrophilic trifluoromethylating agent. The design of these "CF₃⁺" synthons is critical. Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are prominent examples of shelf-stable electrophilic sources developed for this purpose. beilstein-journals.orgresearchgate.netbrynmawr.edu
An alternative two-step method for N-trifluoromethylation involves the reaction of the sodium salts of azoles with dibromodifluoromethane (CBr₂F₂), followed by the substitution of the bromine atom with fluorine. researchgate.net This highlights a different reactant design, relying on a haloalkane precursor.
A second major strategy involves building the imidazole ring from acyclic components, a method that offers significant control over substitution patterns. A recently developed strategy for accessing diverse N-trifluoromethyl azoles utilizes the N-trifluoromethylation of nitriles, followed by a [3+2] cyclization. nih.gov In this reactant design, an N-CF₃ nitrilium derivative is generated in situ and serves as a key building block. This reactive intermediate is then trapped by a 1,3-dipole, such as an activated methylene isocyanide, to construct the desired N-CF₃ imidazole ring. nih.gov
The table below summarizes the key precursor and reactant combinations for different synthetic strategies.
| Synthetic Strategy | Key Precursor | Key Reactant(s) | Target Functionality |
| Late-Stage N-Trifluoromethylation | Imidazole-2-carbaldehyde | Base (e.g., NaH), Electrophilic CF₃ Source (e.g., Togni's Reagent) | Introduction of N-CF₃ group |
| Ring Construction via Cyclization | Nitrile, 1,3-Dipole (e.g., Isocyanide) | CF₃ Source (e.g., PhICF₃Cl) | Formation of N-CF₃ imidazole core |
| Halogen Exchange Method | Sodium salt of Imidazole-2-carbaldehyde | Dibromodifluoromethane, Fluorinating Agent | Introduction of N-CF₃ group |
Optimized Reaction Conditions and Catalytic Systems
The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the reaction conditions and the presence of catalytic systems.
For the direct N-trifluoromethylation of imidazole heterocycles, reaction conditions are typically optimized to ensure efficient deprotonation and subsequent reaction with the electrophilic CF₃ source. This often involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction temperature can vary, but it is often performed at or below room temperature to control reactivity.
In the synthesis of structural analogues like 2-CF₃S-imidazoles, electrophilic trifluoromethylation of an imidazole-2-thione intermediate has been optimized using Togni's reagent. nih.gov The conditions involved using a catalytic amount of an acid like TsOH or HCl in solvents such as methanol (B129727) at low temperatures (-30 °C), achieving high yields in a short reaction time (15 minutes). nih.gov This demonstrates that acidic catalysis can also play a crucial role in activating the substrate or the trifluoromethylating agent.
For syntheses involving the construction of the imidazole ring, catalytic systems are often employed. For instance, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved through a Cu(OTf)₂- and I₂-catalyzed reaction involving the C-C bond cleavage of chalcones and benzylamines. acs.org While this produces a different substitution pattern, it underscores the utility of copper catalysis in imidazole synthesis.
The [3+2] cyclization strategy to build N-CF₃ azoles from nitriles and 1,3-dipoles relies on the choice of the trifluoromethyl source to generate the key intermediate. PhICF₃Cl has been identified as an effective reagent for this transformation, which proceeds without the need for a metal catalyst. nih.gov
The following table provides examples of optimized conditions for relevant transformations.
| Transformation | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| S-Trifluoromethylation of Imidazole-2-thione | Imidazole-2-thione, Togni Reagent | HCl (cat.) | MeOH | -30 °C | High | nih.gov |
| N-Trifluoromethylation/Cyclization | Nitrile, Isocyanide | PhICF₃Cl | Not specified | Not specified | Good | nih.gov |
| Imidazole Synthesis (Analogue) | Chalcone, Benzylamine | Cu(OTf)₂, I₂ | Dichloroethane | 50 °C | Moderate | acs.org |
Mechanistic Hypotheses for Product Formation
Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of this compound can proceed through distinct mechanistic pathways depending on the chosen synthetic strategy.
Intermediate Species Identification
In the late-stage N-trifluoromethylation of imidazole-2-carbaldehyde, the first key intermediate is the imidazolate anion . This species is generated by the deprotonation of the N-H proton by a base. Its enhanced nucleophilicity allows it to effectively attack the electrophilic trifluoromethylating reagent.
When constructing the ring via cycloaddition, a crucial intermediate is the N-CF₃ nitrilium derivative . This species is formed from the reaction between a nitrile and a CF₃ source like PhICF₃Cl. nih.gov The nitrilium ion is a potent electrophile that readily engages with a 1,3-dipole in the subsequent cyclization step.
In syntheses that might involve formylation of a 1-(trifluoromethyl)-1H-imidazole precursor (analogous to the synthesis of the 5-CF₃ isomer), the key electrophilic species is the Vilsmeier reagent , a chloroiminium ion generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). smolecule.com
Transition State Analysis in Synthesis
Detailed transition state analyses for the specific synthesis of this compound are not extensively documented and typically require sophisticated computational studies. However, general principles can be inferred.
For the N-trifluoromethylation step involving an electrophilic reagent, the reaction mechanism is a subject of discussion, with possibilities including a polar substitution pathway or a single electron transfer (SET) process. wikipedia.org In a polar mechanism, the transition state would involve the nucleophilic attack of the imidazolate anion on the electrophilic center of the trifluoromethylating agent (e.g., the iodine atom in Togni's reagent), leading to the formation of the N-CF₃ bond.
For the [3+2] cycloaddition pathway, the reaction between the N-CF₃ nitrilium intermediate and a 1,3-dipole would proceed through a concerted or stepwise transition state. The stereochemistry and regiochemistry of the product would be determined by the orbital interactions (HOMO of the dipole and LUMO of the nitrilium species) in this transition state.
Reaction Pathway Elucidation
Based on the identified intermediates, two primary reaction pathways can be elucidated for the formation of the 1-(trifluoromethyl)-1H-imidazole core.
Pathway 1: Late-Stage N-Trifluoromethylation
Deprotonation: Imidazole-2-carbaldehyde is treated with a strong base (e.g., NaH), leading to the formation of the sodium imidazolate salt.
Nucleophilic Attack: The imidazolate anion acts as a nucleophile, attacking the electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent).
CF₃ Transfer: The trifluoromethyl group is transferred to the imidazole nitrogen, forming the N-CF₃ bond and releasing the leaving group of the trifluoromethylating agent to yield the final product.
Pathway 2: Ring Construction via [3+2] Cycloaddition
Intermediate Formation: A nitrile precursor is activated by an N-trifluoromethylating agent (e.g., PhICF₃Cl) to generate a highly reactive N-CF₃ nitrilium intermediate. nih.gov
Cycloaddition: This electrophilic intermediate undergoes a [3+2] cycloaddition reaction with a suitable 1,3-dipole, such as an isocyanide derivative that contains or can be converted to a carbaldehyde group.
Aromatization: The resulting cycloadduct undergoes a subsequent aromatization step, often involving the elimination of a small molecule, to furnish the stable this compound ring system.
These mechanistic frameworks provide a rational basis for the selection of reactants and the optimization of reaction conditions in the synthesis of this important fluorinated heterocyclic compound.
Mechanistic Investigations of Reactions Involving 1 Trifluoromethyl 1h Imidazole 2 Carbaldehyde
Electrophilic and Nucleophilic Reactivity of the Carbaldehyde Group
The carbaldehyde group at the C-2 position of the imidazole (B134444) ring is a key site of reactivity in 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Its chemical behavior is significantly influenced by the electronic properties of both the imidazole ring and the potent trifluoromethyl substituent.
Susceptibility to Nucleophilic Attack
The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is further amplified. The strong electron-withdrawing nature of the trifluoromethyl group at the C-5 position enhances the positive partial charge on the aldehyde carbon, making it more susceptible to nucleophilic attack. smolecule.comnih.gov This increased electrophilicity promotes reactions with a wide range of nucleophiles.
For instance, the compound readily participates in enamine formation, a critical step in many organocatalytic reactions. The heightened electrophilicity of the aldehyde center facilitates the initial nucleophilic attack by a secondary amine, leading to the efficient formation of reactive enamine intermediates. smolecule.com These intermediates are pivotal in various asymmetric transformations, including the synthesis of trifluoromethylated amines. smolecule.com The reactivity of such aldehydes can be conceptually compared to other electrophilic systems where electron-withdrawing groups activate a reaction site. For example, the reactivity of electrophilic trifluoromethylating reagents themselves has been quantified, providing a scale for their electrophilicity, which underscores the general principle of activation by electron-withdrawing substituents. uni-muenchen.denih.gov
The general reactivity of aldehydes lies between their corresponding reduction products (alcohols) and oxidation products (carboxylic acids), allowing them to react with both reducing and oxidizing agents. researchgate.net The aldehyde group can be reduced to an alcohol using reagents like sodium borohydride (B1222165) or oxidized to a carboxylic acid with agents such as potassium permanganate. smolecule.com
Aldehyde Condensation Reactions
This compound is a versatile substrate in various condensation reactions, which are fundamental in constructing more complex molecular architectures. Its enhanced electrophilicity makes it an excellent component in multi-component reactions.
A notable example is its application in Knoevenagel condensation reactions. smolecule.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. The electron-deficient nature of the carbaldehyde in this compound facilitates this reaction, often under mild, catalyst-free conditions. rsc.org
Furthermore, the compound is a key building block in the Debus-Radziszewski imidazole synthesis, a multi-component reaction that forms substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). smolecule.comresearchgate.net In variations of this reaction, imidazole-based aldehydes can react with other components like 5-aminoimidazole derivatives and Meldrum's acid to produce complex heterocyclic systems such as imidazo[4,5-b]pyridin-5-ones. researchgate.net These reactions highlight the utility of the aldehyde's reactivity in generating molecular diversity.
The table below summarizes key condensation reactions involving imidazole aldehydes.
| Reaction Type | Reactants | Product Type | Ref |
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compound | smolecule.comrsc.org |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | smolecule.comresearchgate.net |
| Three-Component Condensation | 5-Aminoimidazole, Aldehyde, Meldrum's Acid | Imidazo[4,5-b]pyridin-5-one | researchgate.net |
Decarbonylation Reaction Pathways
Imidazole-2-carbaldehydes can undergo decarbonylation, a reaction that involves the loss of the carbonyl group as carbon monoxide. Research has shown that this transformation can occur in hot ethanol. researchgate.net The proposed mechanism involves the nucleophilic attack of the alcohol (ethanol) on the carbonyl carbon of the aldehyde. researchgate.net This initial step forms a hemiacetal intermediate. Subsequent steps lead to the elimination of the corresponding imidazole and ethyl formate (B1220265). This pathway represents a non-metallic decarbonylation process, driven by the nucleophilicity of the solvent and the stability of the resulting imidazole ring. researchgate.net
Reactivity Governed by the Trifluoromethyl Group
Electronic Effects and Inductive Influence of Trifluoromethyl Substituents
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect). tcichemicals.comwikipedia.org This effect significantly reduces the electron density of the imidazole ring to which it is attached. tcichemicals.commdpi.com
This strong inductive influence has several consequences for the reactivity of this compound:
Increased Acidity : The electron-withdrawing nature of the -CF₃ group increases the acidity of the N-H proton on the imidazole ring.
Deactivation of the Ring : The imidazole ring is rendered less electron-rich, which deactivates it towards electrophilic aromatic substitution. mdpi.com
Activation of Other Positions : The electron withdrawal enhances the electrophilicity of the ring carbons, particularly the C-2 carbaldehyde group, as previously discussed. smolecule.comnih.gov The electron-withdrawing nature of the trifluoromethyl group at the 5-position decreases electron density at adjacent carbon atoms, which can direct certain reactions, such as formylation, to the 2-position. smolecule.com
The electronic properties of the -CF₃ group are often compared to other halogens and substituents. Its electronegativity is described as intermediate between that of fluorine and chlorine. wikipedia.org This property is responsible for the increased reactivity of adjacent electrophilic functional groups. nih.gov The influence of such electron-withdrawing groups on the photophysical and electrochemical properties of imidazole-containing complexes has also been a subject of study. rsc.org
The table below compares the electronic properties of the trifluoromethyl group with other common substituents.
| Substituent | Hansch π value | Inductive Effect | Key Characteristics | Ref |
| -CF₃ | +0.88 | Strong Electron-Withdrawing (-I) | High electronegativity, increases lipophilicity | mdpi.comnih.gov |
| -CH₃ | +0.56 | Weak Electron-Donating (+I) | Lipophilic, can be metabolically active | nih.gov |
| -Cl | +0.71 | Weak Electron-Withdrawing (-I) | Sterically similar to -CF₃ (bioisostere) | mdpi.comnih.gov |
| -F | +0.14 | Strong Electron-Withdrawing (-I) | High electronegativity, smaller size | nih.gov |
Stability of the Trifluoromethyl Group in Various Reaction Environments
A defining characteristic of the trifluoromethyl group is its exceptional stability. tcichemicals.comnih.gov This robustness stems from the strength of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov The C-F bond has a high dissociation energy (approximately 485.3 kJ/mol) compared to a C-H bond (approximately 414.2 kJ/mol). mdpi.comnih.gov
This inherent stability makes the -CF₃ group inert under a wide range of reaction conditions. reddit.com It is generally resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.comnih.gov For example, while many functional groups are labile, the trifluoromethyl group often remains intact during harsh chemical transformations. In one study, cleavage of trifluoromethyl groups from a phosphine (B1218219) derivative required heating to 185°C with iodine. cdnsciencepub.com Even under strongly acidic or basic conditions, the group tends to be very stable. cdnsciencepub.com This stability is a key reason for its widespread use in the development of pharmaceuticals and agrochemicals, as it often imparts high metabolic stability to the parent molecule. nih.govnih.gov
Impact on Ring System Reactivity
The imidazole ring is an aromatic heterocycle characterized by two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor. nih.gov The reactivity of the ring is significantly influenced by the substituents it bears. In the case of this compound, the presence of two powerful electron-withdrawing groups—the trifluoromethyl group at the N1 position and the carbaldehyde (formyl) group at the C2 position—dramatically deactivates the imidazole ring towards electrophilic attack.
The trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density away from the ring through the nitrogen atom. mdpi.com Similarly, the carbaldehyde group is also strongly deactivating due to both its -I effect and its negative resonance effect (-R). This cumulative electron withdrawal reduces the electron density of the π-system, making the ring less nucleophilic and thus less susceptible to electrophilic aromatic substitution.
Conversely, this pronounced electron deficiency enhances the ring's susceptibility to nucleophilic attack, particularly at the carbon atoms. The aldehyde functional group itself is a primary site for nucleophilic addition reactions. smolecule.com Furthermore, the electron-poor nature of the ring can facilitate nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group is present on the ring, a pathway less common for unsubstituted imidazoles.
Imidazolic Nitrogen Reactivity and Substitution Patterns
N-Alkylation and N-Arylation Pathways
For a typical N-unsubstituted imidazole, N-alkylation and N-arylation are common reactions. However, in this compound, the N1 position is already substituted with a trifluoromethyl group. This group is exceptionally stable and not readily displaced, meaning that typical N-alkylation or N-arylation reactions at this position are not feasible. nih.gov
The focus of reactivity, therefore, shifts to the second nitrogen atom, N3. This nitrogen possesses a lone pair of electrons and can act as a nucleophile. Reactions such as alkylation or arylation would occur at this N3 position, leading to the formation of an imidazolium (B1220033) salt. The general mechanism involves the nucleophilic attack of the N3 lone pair on an electrophilic carbon atom of an alkyl halide, aryl halide, or other suitable electrophile. beilstein-journals.org
Several catalytic systems have been developed to facilitate the N-arylation of imidazoles, often employing copper or palladium catalysts to couple the imidazole with aryl halides or arylboronic acids. mit.eduresearchgate.netorganic-chemistry.org While specific studies on this compound are scarce, the principles of these reactions would apply, with the reaction rate being influenced by the reduced nucleophilicity of the N3 atom due to the electron-withdrawing substituents.
| Reaction Type | Reagent | Catalyst/Base | Solvent | General Applicability |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K2CO3 | THF, DMF | Common for imidazoles, leading to N-alkylation or imidazolium salt formation. beilstein-journals.org |
| N-Arylation | Aryl Halide (Ar-X) | Cu(I) or Pd(0) complexes | Toluene (B28343), Dioxane | Catalyst is crucial for activating the C-X bond for nucleophilic attack by imidazole nitrogen. mit.edu |
| N-Arylation | Arylboronic Acid (Ar-B(OH)2) | Cu(OAc)2 (Chan-Lam coupling) | CH2Cl2, MeOH | Proceeds under milder conditions, often open to air. organic-chemistry.org |
Impact of Trifluoromethyl Substitution on Nitrogen Basicity
The basicity of the imidazole ring is a key aspect of its chemical character, stemming from the lone pair of electrons on the sp2-hybridized nitrogen (N3). For the parent imidazole, the pKa of its conjugate acid is approximately 7.0. nih.gov This basicity can be significantly modulated by substituents.
| Compound | Substituent at N1 | pKa | Effect on Basicity |
|---|---|---|---|
| Imidazole | -H | ~7.0 | Reference |
| 1-Methylimidazole | -CH3 (Electron-donating) | ~7.4 | Slightly increased |
| 1-(Trifluoromethyl)-1H-imidazole | -CF3 (Electron-withdrawing) | Significantly < 7.0 | Greatly decreased researchgate.net |
| This compound | -CF3 and -CHO (Electron-withdrawing) | Expected to be very low | Severely decreased |
Regioselectivity in Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) on the imidazole ring typically occurs at the C4 or C5 positions, as substitution at C2 is generally less favored. wjpsonline.com However, for this compound, the ring is already heavily substituted at N1 and C2 and is strongly deactivated. The powerful deactivating nature of both the N-CF3 and C2-CHO groups makes further electrophilic substitution on the ring carbons (C4 and C5) extremely difficult and likely to require harsh reaction conditions. researchgate.net
Should such a reaction be forced, the directing effects of the existing substituents would determine the regioselectivity. The N1-trifluoromethyl group, being strongly deactivating, would direct incoming electrophiles away from its adjacent position (C5). The C2-carbaldehyde group also deactivates the ring. Predicting the precise outcome is complex, but it is plausible that substitution would be sluggish and may result in a mixture of products or no reaction under standard EAS conditions. rsc.orgresearchgate.net Computational methods are often employed to predict the most likely sites of substitution in such electron-deficient heteroaromatic systems. chemrxiv.org
Advanced Mechanistic Studies
Kinetic Isotope Effects in Formylation Reactions
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step of a reaction. In the context of this compound, KIE studies could be applied to reactions involving the formyl group.
For instance, in a decarbonylation reaction, which has been observed for other imidazole-2-carbaldehydes in hot ethanol, replacing the formyl proton with deuterium (B1214612) (C-D vs. C-H) would be expected to produce a primary KIE if the C-H bond is broken in the rate-determining step. researchgate.net Similarly, in oxidation or reduction reactions of the aldehyde, a secondary KIE might be observed, providing insight into the changes in hybridization at the carbonyl carbon during the transition state.
While specific experimental KIE data for formylation or other reactions of this compound are not documented in the reviewed literature, the principles remain applicable. Such studies would be invaluable for distinguishing between proposed mechanistic pathways, for example, in complex multi-step syntheses where this compound is used as an intermediate. smolecule.com Theoretical calculations could also be used to predict the magnitude of expected KIEs for different proposed mechanisms. rsc.org
Solvent Effects on Reaction Outcomes
In the context of reactions involving this compound, such as the Knoevenagel condensation, the solvent plays a multifaceted role. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the aldehyde carbonyl carbon. The imidazole ring, on the other hand, can act as a base or a nucleophile. The interplay of these features is highly sensitive to the surrounding solvent environment.
Detailed Research Findings:
Research into the Knoevenagel condensation of various aldehydes has shown that both polar protic and aprotic solvents, as well as nonpolar solvents, can be employed, often with significantly different results. For instance, in a study on the Knoevenagel condensation, it was observed that polar aprotic solvents like dimethylformamide (DMF) can be superior to commonly used nonpolar solvents like toluene, leading to higher conversions and selectivities. researchgate.net Conversely, polar protic solvents such as methanol (B129727) have been reported to slow down the reaction and result in poorer conversion and selectivity. researchgate.net The reaction is often slowest in nonpolar aprotic solvents like chloroform. jocpr.com
While specific data for this compound is not extensively available in the public domain, we can extrapolate from related systems. The following table presents hypothetical data for a Knoevenagel condensation between this compound and malononitrile (B47326) to illustrate the potential impact of different solvents on the reaction yield.
Table 1: Illustrative Solvent Effects on the Knoevenagel Condensation of this compound with Malononitrile This data is hypothetical and for illustrative purposes only.
| Entry | Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 9.1 | 6 | 85 |
| 2 | Toluene | 2.4 | 12 | 70 |
| 3 | Acetonitrile (B52724) | 37.5 | 4 | 92 |
| 4 | Tetrahydrofuran (B95107) | 7.6 | 8 | 78 |
| 5 | Dimethylformamide | 36.7 | 3 | 95 |
| 6 | Methanol | 32.7 | 10 | 55 |
| 7 | Water | 80.1 | 12 | 40 |
The trends in this illustrative table are based on general principles of solvent effects. Polar aprotic solvents like acetonitrile and DMF are expected to stabilize the charged intermediates formed during the reaction, leading to faster reaction rates and higher yields. Nonpolar solvents like toluene would be less effective at stabilizing these intermediates, resulting in slower reactions. Polar protic solvents like methanol and water can solvate the reactants and the catalyst, potentially hindering the reaction, and can also participate in hydrogen bonding, which may affect the reactivity of the key species.
Catalyst-Substrate Interactions and Turnover Mechanisms
In reactions where this compound itself acts as an organocatalyst, or is the substrate for a catalyzed reaction, the interaction between the catalyst and the substrate is a critical determinant of the reaction's efficiency and selectivity. The imidazole moiety can act as a Brønsted base or a nucleophile, while the trifluoromethyl group modulates its electronic properties.
Detailed Research Findings:
The catalytic cycle of imidazole-based catalysts in reactions such as the Knoevenagel condensation generally involves the activation of the active methylene compound by the basic imidazole nitrogen. researchgate.net The imidazole abstracts a proton, generating a carbanion which then attacks the electrophilic carbonyl carbon of the aldehyde.
Computational studies on related imidazole derivatives have provided insights into the catalyst-substrate interactions at a molecular level. researchgate.net These studies can elucidate the geometry of the transition states and the non-covalent interactions that stabilize them. For this compound, the electron-withdrawing trifluoromethyl group would be expected to decrease the basicity of the imidazole nitrogen, which could affect its catalytic activity. However, it would also increase the electrophilicity of the aldehyde, making it a more reactive substrate.
Table 2: Illustrative Catalyst Loading Effects on Turnover Number (TON) and Turnover Frequency (TOF) This data is hypothetical and for illustrative purposes only.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| 1 | 10 | 2 | 90 | 9 | 4.5 |
| 2 | 5 | 4 | 85 | 17 | 4.25 |
| 3 | 2 | 8 | 80 | 40 | 5.0 |
| 4 | 1 | 16 | 75 | 75 | 4.69 |
This illustrative data suggests that lower catalyst loadings can lead to higher turnover numbers, as each catalyst molecule is responsible for a greater number of transformations. The turnover frequency, which is a measure of the catalyst's activity, may not change linearly with the catalyst loading and can be influenced by factors such as catalyst stability and product inhibition.
Spectroscopic Characterization and Structural Elucidation of 1 Trifluoromethyl 1h Imidazole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental or detailed computational NMR data for 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has been found in the reviewed literature. A detailed analysis of its proton and carbon environments, as well as the specific characteristics of the trifluoromethyl group, is therefore not possible at this time. Similarly, information regarding 2D NMR studies (COSY, HSQC, HMBC) to confirm connectivity and structure is unavailable.
Data not available.
Data not available.
Data not available.
Data not available.
Infrared (IR) and Raman Spectroscopy
Specific experimental IR and Raman spectra for this compound, including vibrational mode assignments, are not available in the current scientific literature.
Data not available.
Hydrogen Bonding Network Analysis (if applicable)
Due to the substitution of the hydrogen atom at the 1-position of the imidazole (B134444) ring with a trifluoromethyl group, this compound is not capable of acting as a hydrogen bond donor. The molecule does, however, possess potential hydrogen bond acceptor sites at the nitrogen atom in the 3-position and the oxygen atom of the carbaldehyde group.
A comprehensive analysis of its hydrogen bonding network would necessitate co-crystallization with suitable hydrogen bond donors or computational modeling studies. At present, there are no publicly available experimental studies detailing the hydrogen bonding interactions of this specific compound.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule. For this compound, the expected exact mass can be calculated based on its molecular formula, C₅H₃F₃N₂O.
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Mass (Da) | Calculated Exact Mass (Da) |
|---|---|---|---|
| C₅H₃F₃N₂O | ¹²C | 12.000000 | 164.019747 |
| ¹H | 1.007825 | ||
| ¹⁹F | 18.998403 | ||
| ¹⁴N | 14.003074 | ||
| ¹⁶O | 15.994915 |
Note: This table presents the calculated theoretical exact mass. Experimental verification through HRMS is required for confirmation.
Fragmentation Pattern Analysis for Structural Features
The analysis of the fragmentation pattern in a mass spectrum provides valuable information about the structural motifs within a molecule. While specific experimental data for this compound is not available, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of similar heterocyclic aldehydes.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Key Bond Cleavage |
|---|---|---|
| [M-H]⁺ | Loss of a hydrogen radical | C-H bond on the aldehyde |
| [M-CHO]⁺ | Loss of the formyl radical | C-C bond between the ring and aldehyde |
| [M-CF₃]⁺ | Loss of the trifluoromethyl radical | N-C bond of the trifluoromethyl group |
Note: This table represents a predictive analysis. Experimental data is necessary to confirm the actual fragmentation pathway.
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Determination of Solid-State Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, revealing its preferred conformation in the solid state. Such data is currently not published for this compound.
Intermolecular Interactions and Crystal Packing Analysis
Analysis of the crystal packing obtained from SC-XRD data would elucidate the nature and geometry of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, that govern the supramolecular assembly of this compound in the solid state. This information is crucial for understanding its physical properties but remains undetermined in the absence of experimental crystallographic data.
Hirshfeld Surface Analysis and Quantitative Noncovalent Interaction Studies
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of noncovalent contacts that govern the supramolecular architecture. While a dedicated crystallographic study and Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of structurally related imidazole derivatives provides a strong basis for understanding the expected noncovalent interactions.
The molecular structure of this compound, with its trifluoromethyl group, imidazole ring, and carbaldehyde moiety, suggests a rich variety of potential intermolecular interactions. These include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The highly electronegative fluorine atoms of the trifluoromethyl group, the nitrogen atoms of the imidazole ring, and the oxygen atom of the carbaldehyde group are all expected to be key participants in the crystal packing.
Quantitative insights into the contributions of different intermolecular contacts can be gleaned from Hirshfeld surface analyses of analogous imidazole-containing compounds. For instance, studies on various substituted imidazole derivatives reveal recurring patterns of intermolecular contacts.
A Hirshfeld surface analysis of a copper(II) complex containing a 1H-imidazole ligand shows that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov Similarly, an analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole highlights the predominance of contacts involving hydrogen atoms, with H···O, H···H, H···Cl, H···N, and H···C interactions being the most prominent. nih.gov
Based on these analogous systems, a quantitative breakdown of the likely intermolecular contacts for this compound can be predicted. The presence of the trifluoromethyl group would introduce F···H and F···F contacts, while the carbaldehyde group would contribute to significant O···H interactions. The imidazole ring itself facilitates N···H and C···H contacts.
The expected distribution of intermolecular contacts for this compound, extrapolated from related structures, is presented in the interactive data table below.
| Intermolecular Contact Type | Anticipated Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 40 | Represents van der Waals interactions between hydrogen atoms on the exterior of the molecules. |
| O···H / H···O | 20 - 30 | Primarily associated with hydrogen bonding involving the carbaldehyde oxygen and hydrogen atoms on neighboring molecules. |
| F···H / H···F | 15 - 25 | Arises from interactions between the electronegative fluorine atoms of the trifluoromethyl group and hydrogen atoms. |
| N···H / H···N | 5 - 15 | Involves the nitrogen atoms of the imidazole ring acting as hydrogen bond acceptors. |
| C···H / H···C | 5 - 10 | Represents weaker C-H···π interactions involving the imidazole ring. |
| Other (F···F, C···C, etc.) | < 5 | Includes various other minor contacts contributing to the overall crystal packing. |
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a more detailed visualization of these interactions. Each point on the plot corresponds to a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of the points are characteristic of specific types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the prominent O···H and F···H hydrogen bonds, as well as more diffuse regions representing the weaker H···H and C···H contacts.
The quantitative data from these related compounds provide a valuable framework for understanding the supramolecular chemistry of this compound. The interplay of strong hydrogen bonds mediated by the carbaldehyde oxygen and trifluoromethyl fluorine atoms, along with numerous weaker van der Waals and C-H···π interactions, would collectively dictate the crystal packing and ultimately influence the physicochemical properties of the compound.
Advanced Theoretical and Computational Studies of this compound Remain Largely Unexplored
Comprehensive searches for advanced theoretical and computational chemistry studies focusing specifically on the chemical compound This compound have revealed a significant gap in the available scientific literature. While computational analyses are prevalent for structurally related imidazole derivatives, detailed research into the quantum chemical properties of this particular isomer is not publicly documented.
Investigations into the electronic structure, reactive sites, and other quantum mechanical characteristics of imidazole-based compounds are crucial for understanding their potential applications in medicinal chemistry and materials science. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into molecular behavior. However, the application of these advanced computational techniques to this compound has not been reported in the searched scholarly articles.
For related isomers, such as 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, and the parent molecule, imidazole-2-carboxaldehyde, computational studies have been performed. These studies often include:
Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO-LUMO energy gap, which is essential for understanding chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping: To identify sites susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization, intramolecular interactions, and molecular stability.
Nonlinear Optical (NLO) Properties Prediction: To assess the potential of the molecule for applications in optoelectronics.
Comparative Ab Initio Analyses: Using methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2) to provide benchmark data and validate DFT results.
The absence of such specific data for this compound means that a detailed theoretical characterization as outlined in advanced computational chemistry studies cannot be provided at this time. The unique electronic influence and steric effects of the trifluoromethyl group at the N-1 position of the imidazole ring suggest that its properties would be distinct from other isomers, making direct extrapolation of data from related compounds scientifically unsound.
Further computational research is required to elucidate the specific electronic and structural properties of this compound. Such studies would be invaluable for a complete understanding of the structure-property relationships within this class of trifluoromethyl-substituted imidazole aldehydes.
Advanced Theoretical and Computational Chemistry Studies of 1 Trifluoromethyl 1h Imidazole 2 Carbaldehyde
Vibrational Spectroscopy Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for molecular structure elucidation. Computational simulations provide a means to predict and interpret these spectra, offering detailed insights into the vibrational modes of a molecule.
Computational Prediction of IR and Raman Frequencies
The prediction of IR and Raman frequencies for molecules like 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is routinely performed using quantum chemical calculations, most notably Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and reliable method for this purpose. researchgate.netnih.gov
The process begins with the optimization of the molecule's ground-state geometry. Following this, vibrational frequency calculations are performed, which involve computing the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. Each normal mode represents a collective motion of atoms, such as stretching, bending, or torsional movements.
For a comprehensive analysis, the theoretical vibrational modes are characterized by their potential energy distribution (PED), which provides a detailed assignment of the contributions of different internal coordinates to each normal mode. researchgate.netnih.gov This allows for the unambiguous assignment of key vibrational bands, such as the C=O stretching of the carbaldehyde group, the C-F stretching modes of the trifluoromethyl group, and various stretching and deformation modes of the imidazole (B134444) ring.
Table 1: Representative Predicted Vibrational Frequencies and Assignments for an Imidazole Carbaldehyde Derivative (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| N-H Stretch | 3450 | High | Low |
| C-H Stretch (aldehyde) | 2850 | Medium | Medium |
| C=O Stretch | 1700 | Very High | Medium |
| Imidazole Ring Stretch | 1550 | High | High |
| CF₃ Symmetric Stretch | 1150 | Very High | Low |
| Imidazole Ring Bend | 850 | Medium | Low |
Note: This table is illustrative and based on typical values for related compounds. Specific data for this compound is not available in the cited literature.
Comparison with Experimental Data for Validation
A crucial step in computational spectroscopy is the validation of the theoretical results against experimental data. The calculated IR and Raman spectra are compared with experimentally recorded Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.netnih.gov
Typically, a good agreement is observed between the calculated and experimental spectra, although the calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies. To account for this discrepancy, the calculated frequencies are uniformly scaled using empirical scaling factors. researchgate.net The effectiveness of a chosen theoretical method is judged by how well the scaled theoretical frequencies reproduce the experimental vibrational bands. This comparison allows for the confident assignment of the experimental spectra and provides a robust validation of the computed molecular structure and force field.
Reaction Mechanism Modeling
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, this involves modeling its reactivity in various transformations, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the imidazole ring.
Transition State Localization and Energy Barrier Calculation
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). A key goal of reaction mechanism modeling is to locate the geometry of this transition state on the potential energy surface. Various computational algorithms are employed to find these saddle points.
Once the structures of the reactants, transition state, and products are optimized, their energies are calculated to determine the reaction's thermodynamic and kinetic parameters. The activation energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower energy barrier corresponds to a faster reaction rate. These calculations are fundamental to understanding the feasibility and rate of a proposed reaction pathway. montclair.edu
Reaction Coordinate Analysis
To confirm that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path traces the minimum energy pathway from the transition state downhill to the reactants on one side and to the products on the other. This analysis provides a detailed visualization of the geometric changes the molecule undergoes as the reaction progresses and verifies the nature of the transition state.
Solvent Effects in Computational Studies
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational studies account for these solvent effects using various models. The most common are implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (C-PCM). nih.govnih.gov
In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This approach allows for the computation of reaction profiles in different solvents, providing insights into how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the energy barriers and reaction rates. nih.govjlu.edu.cn For more specific interactions like hydrogen bonding, explicit solvent molecules can also be included in the quantum mechanical calculation.
Theoretical and computational chemistry provide powerful tools for investigating the molecular properties and behavior of this compound at an atomic level. These methods grant access to information that can be challenging to obtain through experimental techniques alone. In particular, molecular dynamics simulations and conformational analysis can elucidate the molecule's flexibility, preferred shapes, and behavior in different environments.
Molecular Dynamics and Conformational Analysis
The conformational flexibility of this compound is primarily centered around the rotation of the carbaldehyde and trifluoromethyl groups relative to the imidazole ring. Understanding the molecule's conformational landscape is crucial as its three-dimensional shape can significantly influence its reactivity and interactions with other molecules.
The exploration of the conformational landscape of this compound can be systematically performed using computational methods such as Density Functional Theory (DFT). By performing a potential energy surface (PES) scan, the energetic profile of the molecule can be mapped as a function of the rotation around key dihedral angles. For this molecule, the most significant dihedral angles are those defining the orientation of the C-C bond between the imidazole ring and the carbaldehyde group, and the C-N bond between the imidazole ring and the trifluoromethyl group.
Computational studies on similar imidazole derivatives have utilized DFT calculations with basis sets like 6-311++G(d,p) to identify stable conformers. nih.gov A similar approach for this compound would likely reveal the existence of several local energy minima corresponding to different spatial arrangements of the substituents. The relative energies of these conformers determine their population distribution at a given temperature.
For illustrative purposes, a hypothetical table of relative energies for different conformers is presented below. Such a table would be the output of a detailed computational analysis.
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| A | 0° | 2.5 |
| B | 180° | 0.0 |
| C | 90° | 5.0 |
This table is illustrative and based on typical findings for similar molecules. Specific computational studies are required to determine the precise values for this compound.
Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in a condensed phase, such as in solution. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO) and solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.
Such simulations can provide insights into how the solvent affects the conformational preferences of the molecule. For instance, the presence of a polar solvent could stabilize certain conformers through dipole-dipole interactions or hydrogen bonding. Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ijsrset.com
A hypothetical representation of the type of data that could be obtained from an MD simulation is shown in the table below.
| Simulation Time (ns) | RMSD (Å) | Solvent Accessible Surface Area (Ų) |
| 0 | 0.0 | 180.5 |
| 10 | 1.2 | 185.2 |
| 20 | 1.5 | 183.7 |
| 30 | 1.3 | 186.1 |
| 40 | 1.6 | 184.9 |
| 50 | 1.4 | 185.5 |
This table is for illustrative purposes to demonstrate the type of data generated from MD simulations. The values are not based on actual simulation data for this compound.
The results from these computational studies are invaluable for understanding the structure-property relationships of this compound and can guide further experimental work.
Applications of 1 Trifluoromethyl 1h Imidazole 2 Carbaldehyde in Contemporary Chemical Research
A Versatile Synthetic Building Block in Organic Synthesis
The inherent reactivity of the aldehyde group, coupled with the electronic influence of the trifluoromethyl substituent, makes 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde a highly valuable precursor in organic synthesis. It serves as a foundational element for the construction of intricate molecular architectures, including complex heterocyclic systems, and acts as a key intermediate in multi-step synthetic pathways.
Precursor for Complex Heterocyclic Systems
The strategic placement of the aldehyde and trifluoromethyl groups on the imidazole (B134444) ring allows for its participation in various cyclization and condensation reactions to form more complex heterocyclic frameworks. One notable application is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. While direct, high-yield synthetic routes starting specifically from this compound are still under active investigation, the general strategy often involves the condensation of a substituted 2-aminoazine with an α-halocarbonyl compound or a related bifunctional starting material. The aldehyde group of this compound can be readily converted to a suitable functional group to facilitate such cyclizations.
For instance, the aldehyde can be oxidized to a carboxylic acid, which can then be used in condensation reactions. Alternatively, it can undergo reactions to introduce a leaving group at the adjacent carbon, making it susceptible to nucleophilic attack by an aminopyridine derivative.
| Product Heterocycle | General Synthetic Strategy | Key Reaction Type | Potential Yield Range |
| Imidazo[1,2-a]pyridines | Condensation of a 2-aminopyridine (B139424) derivative with a modified 1-(trifluoromethyl)-1H-imidazole precursor | Cyclocondensation | Moderate to Good |
| Fused Triazoles | Cyclization reactions involving hydrazine (B178648) derivatives and the imidazole core | Heteroannulation | Variable |
| Poly-substituted Imidazoles | Multi-component reactions utilizing the aldehyde functionality | One-pot synthesis | Good to Excellent |
Intermediate in Multi-Step Organic Synthesis
The utility of this compound as an intermediate is highlighted in the synthesis of biologically active molecules and functional materials. Its aldehyde group provides a convenient handle for introducing further molecular complexity through a variety of chemical transformations. A representative example is its use in the initial steps of synthesizing more elaborate drug-like scaffolds.
A hypothetical multi-step synthesis could involve the initial conversion of the aldehyde to an imine, followed by a series of transformations to build a larger molecular entity. The stability of the trifluoromethyl-substituted imidazole core throughout these steps is a key advantage.
Hypothetical Multi-Step Synthesis:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reductive amination of this compound | Amine, NaBH(OAc)₃, DCE | N-substituted (1-(trifluoromethyl)-1H-imidazol-2-yl)methanamine |
| 2 | Acylation of the secondary amine | Acid chloride, Et₃N, CH₂Cl₂ | N-acyl-N-substituted (1-(trifluoromethyl)-1H-imidazol-2-yl)methanamine |
| 3 | Further functionalization or cyclization | Various | Complex target molecule |
Scaffold for Diverse Derivatization Transformations
The aldehyde functionality of this compound serves as a versatile anchor for a wide range of derivatization reactions. These transformations allow for the systematic modification of the molecule's properties, which is crucial in fields such as medicinal chemistry and materials science.
Common derivatization reactions include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for amide bond formation and esterification.
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be further functionalized.
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinyl derivatives, respectively.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol |
| Imine Formation | Primary Amine | Imine |
| Hydrazone Formation | Hydrazine | Hydrazone |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Ligand Design and Coordination Chemistry
The nitrogen atoms of the imidazole ring in this compound and its derivatives make it an excellent platform for the design of ligands for coordination with various metal centers. The presence of the trifluoromethyl group can significantly influence the electronic properties of the resulting ligands, which in turn affects the catalytic activity and stability of the corresponding metal complexes.
Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have become a ubiquitous class of ligands in organometallic chemistry and catalysis. This compound can serve as a starting material for the synthesis of trifluoromethyl-substituted NHC precursors. The general synthetic route involves the conversion of the aldehyde to an amine via reductive amination, followed by quaternization of the imidazole ring and subsequent deprotonation to generate the free carbene, which can be trapped by a metal center.
The electron-withdrawing nature of the trifluoromethyl group generally leads to NHC ligands with reduced σ-donating ability but potentially enhanced π-accepting properties. This modulation of electronic properties can be beneficial in certain catalytic applications.
Synthesis of Coordinating Ligands for Transition Metals (e.g., Ir, Ru)
Derivatives of this compound are valuable precursors for the synthesis of ligands that can coordinate with transition metals such as iridium and ruthenium. These metals are of significant interest due to their applications in catalysis, particularly in reactions like transfer hydrogenation and C-H activation.
The synthesis of such ligands often involves the derivatization of the aldehyde group to introduce a secondary coordinating moiety, leading to the formation of bidentate or polydentate ligands. For example, condensation of the aldehyde with an amino-functionalized pyridine (B92270) or phosphine (B1218219) can yield ligands that chelate to the metal center through both the imidazole nitrogen and the newly introduced donor atom.
| Metal | Ligand Type | Potential Application |
| Iridium (Ir) | Trifluoromethyl-substituted NHC | Catalysis (e.g., Hydrogenation) |
| Ruthenium (Ru) | Bidentate N,N'-ligand derived from the aldehyde | Catalysis (e.g., Transfer Hydrogenation) |
The resulting iridium and ruthenium complexes often exhibit unique catalytic activities and stabilities, which are influenced by the electronic and steric properties of the trifluoromethyl-substituted imidazole ligand.
Application in Catalysis (e.g., metal-organic reactions)
The imidazole moiety is a highly versatile component in the design of catalysts, particularly within the domain of metal-organic frameworks (MOFs). While direct catalytic applications of this compound are not extensively documented, the functional groups it possesses make it a prime candidate for incorporation into catalytically active frameworks. The imidazole core itself can act as a Lewis base or a proton shuttle, facilitating a variety of organic transformations.
Research has demonstrated that grafting imidazole species onto the coordinatively unsaturated metal sites within MOFs, such as MIL-101(Cr), can create highly active catalysts. These imidazole-functionalized MOFs have shown significant efficacy in CO2 utilization, specifically the cycloaddition of CO2 with epoxides to form cyclic carbonates. In this catalytic system, the imidazole unit plays a crucial role by providing an additional sorption site for CO2, bringing it into close proximity with the epoxide bound to the metal center. This cooperative activation of both substrates by the imidazole and the metal site significantly enhances the rate of the cyclic carbonate formation.
Furthermore, bifunctional imidazolium-functionalized zirconium MOFs (Zr-MOFs) have been developed as efficient, recyclable heterogeneous catalysts for the same reaction under ambient pressure and without a co-catalyst. These materials are synthesized via post-synthetic modification of an imidazole-containing MOF. The resulting framework contains both Brønsted acid sites and iodide ions, which work synergistically to catalyze the cycloaddition.
The aldehyde group of this compound provides a reactive handle for covalent attachment to solid supports or for building larger catalytic structures, while the electron-withdrawing trifluoromethyl group can be expected to modulate the electronic properties of the imidazole ring. This modulation can influence the basicity of the nitrogen atoms and the Lewis acidity of any coordinated metal center, thereby fine-tuning the catalytic activity and selectivity of the resulting material.
Materials Science Applications
Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks. The aldehyde functionality of this compound makes it an excellent monomer for the synthesis of imine-linked COFs. Through condensation reactions with multitopic amine linkers, it can form robust, porous, and crystalline two-dimensional or three-dimensional frameworks.
The key advantages of using this specific building block are the functionalities it imparts to the resulting COF:
Inherent Porosity: The rigid and angular geometry of the imidazole ring contributes to the formation of permanent porous structures.
Functional Pores: The interior of the COF pores would be decorated with trifluoromethyl groups and imidazole nitrogen atoms. The CF3 groups can enhance the material's hydrophobicity and affinity for specific guests, while the nitrogen atoms can act as basic sites or metal coordination sites.
Tunable Properties: The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the entire π-conjugated framework, which can be beneficial for applications in catalysis and electronics.
For instance, imidazole-based COFs have been successfully synthesized and demonstrated to have applications in areas such as uranium extraction from seawater, where they exhibit exceptional efficiency. rsc.org The synthesis of fully conjugated 3D COFs through imidazole-linking reactions has also been reported, yielding semiconducting materials with applications in electrocatalysis. nih.gov The use of this compound as a building block would allow for the rational design of COFs with tailored properties for specific applications in separation, storage, and catalysis.
Precursor for Metal-Organic Polymers and Frameworks
This compound is a highly suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The imidazole ring offers two nitrogen atoms that can coordinate effectively with a wide range of metal ions (e.g., Zn(II), Cu(II), Ba(II)), forming the nodes of the framework structure. rsc.orgrsc.org The aldehyde group can either remain as a functional group within the pores of the MOF or participate in post-synthetic modifications.
The incorporation of the trifluoromethyl group onto the imidazole linker is a strategic design choice for several reasons:
Modulation of Framework Properties: The CF3 group is strongly electron-withdrawing and can alter the electronic environment of the coordination sites, influencing the framework's catalytic or sensory properties.
Increased Hydrophobicity: Fluorinated MOFs often exhibit increased hydrophobicity, which can improve their stability in humid environments and enhance their selectivity for certain nonpolar guest molecules over water. nih.gov
Fine-tuning Pore Environment: The CF3 groups lining the pores create a unique chemical environment that can lead to preferential adsorption of specific gases or molecules.
The resulting MOFs can be designed for a variety of applications. For example, cationic MOFs constructed from imidazole-containing ligands have been shown to be effective for anion exchange and the removal of pollutants like Cr2O72− from water. rsc.orgchem960.com Imidazole-based MOFs have also been investigated for proton conductivity and as fluorescent sensors. rsc.orgacs.org
Development of Optical and Electronic Materials (e.g., OLEDs, DSSCs)
The unique electronic characteristics of the this compound moiety make it a promising candidate for incorporation into advanced optical and electronic materials. The imidazole ring is a π-conjugated system, and its derivatives have been explored as components in sensitizers for dye-sensitized solar cells (DSSCs) and as fluorophores. nih.govnih.gov
Key features contributing to its potential in this area include:
Amphoteric Electronic Nature: Imidazole motifs can act as donors, linkers, or acceptors in D-π-A structured organic dyes used in DSSCs. nih.gov This versatility allows for fine-tuning of the material's light-harvesting properties.
Influence of the Trifluoromethyl Group: The introduction of a CF3 group can significantly impact the photophysical properties of a molecule. It is known to cause a blue shift in emission spectra by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. researchgate.net This allows for the tuning of emission colors in potential OLED applications. Furthermore, the CF3 group can enhance metabolic stability and lipophilicity, which are desirable properties in organic electronic devices.
Non-Linear Optical (NLO) Behavior: Computational studies on similar trifluoromethyl-substituted imidazole derivatives have indicated the presence of non-linear optical behavior, which is crucial for applications in photonics and optoelectronics. researchgate.net
Photochromism: Tri(imidazole)-derivative moieties have been identified as a new class of electron acceptors in the design of crystalline hybrid photochromic materials. The photochromism arises from electron transfer between a phosphite (B83602) and the non-photochromic imidazole ligand, offering a new mechanism for developing light-sensitive materials. researchgate.net
While direct application of the title compound in OLEDs or DSSCs is an emerging area, the foundational properties of trifluoromethyl-substituted imidazoles suggest significant potential. nih.gov They can serve as ligands in luminescent metal complexes or as building blocks for organic dyes, contributing to improved device efficiency, stability, and color purity. nih.govmdpi.com
Applications in Gas Adsorption and Fixation (e.g., CO2 Capture)
Materials derived from this compound are excellent candidates for applications in gas adsorption, particularly for the capture of carbon dioxide (CO2). The basic nitrogen atoms in the imidazole ring can interact favorably with the acidic CO2 molecule. When this imidazole unit is incorporated into porous materials like MOFs or COFs, these sites become readily accessible for CO2 binding.
Research into imidazole-based materials has yielded promising results for CO2 capture:
Imidazole-based Ionic Liquids: An ionic liquid featuring an imidazole anion demonstrated a high CO2 absorption capacity, reaching a molar ratio of 1.01 (CO2 to ionic liquid) at 30 °C. researchgate.net The captured CO2 could be readily released, indicating potential for regenerative capture systems.
Polyalkylated Imidazoles: Aqueous solutions of imidazoles have been studied as potential solvents for CO2 capture, with their absorption capacity correlating positively with their basicity (pKa). ntnu.no
Imidazole-Functionalized MOFs: MOFs containing imidazole groups have been specifically designed for CO2 capture and subsequent chemical fixation. The imidazole groups not only serve as CO2 adsorption sites but can also act as catalysts to convert the captured CO2 into valuable chemicals like cyclic carbonates.
The trifluoromethyl group on the this compound linker can further enhance the performance of these materials. The fluorinated environment within the pores can increase the affinity for CO2, potentially improving both the capacity and selectivity of the adsorbent. nih.gov
Below is a table summarizing the CO2 capture performance of various imidazole-based materials.
| Material Type | Specific Compound/System | CO2 Capacity | Conditions | Reference |
| Ionic Liquid | 1,1,3,3-tetramethylguanidinium imidazole | 1.01 mol CO2 / mol IL | 30 °C, 1 atm | researchgate.net |
| Aqueous Solvent | Polyalkylated Imidazoles | 0.8 - 2.0 mol CO2 / kg solvent (cyclic capacity) | Varied | ntnu.no |
| MOF Adsorbent | Sunflower Head-Derived Carbon | 1.71 mmol / g | 20 °C | aaqr.org |
Biochemical Reagent and Mechanistic Probe Studies
The imidazole ring is a fundamental structural motif in many biologically active molecules. Imidazole and its derivatives are known to possess a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. nih.gov The title compound, this compound, serves as a valuable scaffold in medicinal chemistry and as a tool for studying biological mechanisms.
The parent compound, imidazole-2-carbaldehyde, is recognized as a biochemical reagent. It has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target for the treatment of type-2 diabetes. The aldehyde group is reactive and can participate in the formation of Schiff bases through condensation reactions with amino acids.
The introduction of a trifluoromethyl (CF3) group is a common strategy in drug design known as bioisosteric replacement, where a hydrogen atom or a methyl group is replaced by a CF3 group. researchgate.net This substitution can significantly enhance a molecule's therapeutic properties by:
Increasing Metabolic Stability: The C-F bond is very strong, making the molecule more resistant to metabolic degradation by enzymes in the body.
Improving Binding Affinity: The CF3 group can alter the molecule's electronics and lipophilicity, leading to stronger and more specific interactions with biological receptors. researchgate.net
Enhancing Membrane Permeability: Increased lipophilicity can help the molecule cross cell membranes more effectively.
Therefore, this compound is a crucial intermediate for synthesizing novel therapeutic agents and serves as a mechanistic probe. By comparing the biological activity of its derivatives to their non-fluorinated analogues, researchers can conduct detailed structure-activity relationship (SAR) studies. acs.org This allows for a deeper understanding of how the trifluoromethyl group influences interactions at the molecular level, guiding the design of more potent and selective drugs. For example, trifluoromethyl-substituted imidazoles have been investigated as potential inhibitors of viral replication and other disease-related processes. nih.gov
Use in Enzyme Inhibitor Studies (focus on chemical interaction mechanisms)
While direct studies on this compound as an enzyme inhibitor are not extensively documented, the chemical functionalities of the molecule suggest several plausible mechanisms of interaction with enzyme active sites. These can be inferred from studies on analogous compounds containing trifluoromethyl ketone and imidazole moieties.
The trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon in the aldehyde. This makes it susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. Drawing a parallel to trifluoromethyl ketones, which are known inhibitors of serine and cysteine proteases, it is proposed that this compound could act as a potent inhibitor through the formation of a covalent adduct. nih.gov In the case of a cysteine protease, the thiol group of a cysteine residue would likely attack the carbonyl carbon, forming a stable hemithioketal. Similarly, with a serine protease, a hemiketal would be formed with a serine hydroxyl group. nih.gov The stability of these tetrahedral intermediates is enhanced by the electron-withdrawing nature of the trifluoromethyl group.
Beyond covalent interactions, the imidazole ring itself can engage in various non-covalent interactions that contribute to its inhibitory activity. The nitrogen atoms of the imidazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions can help to properly orient the inhibitor within the active site for optimal interaction. Furthermore, the aromatic nature of the imidazole ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Studies on other substituted imidazole-2-carbaldehyde derivatives have highlighted the importance of such non-covalent interactions in enzyme inhibition. For instance, in the inhibition of enzymes like human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) by imidazothiadiazole–chalcone hybrids, hydrogen and halogen bonds with active-site residues were found to be crucial for their inhibitory effect. mdpi.com
It is also noteworthy that imidazole-2-carbaldehydes can undergo a decarbonylation reaction in the presence of certain nucleophiles, such as hot ethanol, to yield the corresponding imidazole and a formate (B1220265) ester. researchgate.net While this is a chemical reaction, it suggests a potential for reactivity with nucleophilic residues in an enzyme active site that could lead to a more complex, multi-step inhibition mechanism.
The table below summarizes the potential chemical interaction mechanisms of this compound in enzyme inhibition, based on the functionalities present in the molecule and data from related compounds.
| Interaction Type | Interacting Moiety on Inhibitor | Potential Interacting Amino Acid Residue(s) | Mechanism of Inhibition |
| Covalent Adduct Formation | Aldehyde Carbonyl | Cysteine, Serine | Nucleophilic attack leading to stable hemithioketal or hemiketal formation. |
| Hydrogen Bonding | Imidazole Nitrogens, N-H group | Serine, Threonine, Aspartate, Glutamate, Histidine | Orientation and stabilization of the inhibitor within the enzyme active site. |
| π-π Stacking | Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan | Non-covalent interaction contributing to binding affinity. |
| Halogen Bonding | Trifluoromethyl Group | Electron-rich atoms (e.g., oxygen in carbonyls) | Directional interaction contributing to binding specificity and affinity. |
Studies on Molecular Recognition and Binding Sites (excluding specific biological outcomes)
The principles governing the interaction of this compound with enzyme active sites also apply to its role in molecular recognition and binding to other biological macromolecules. The ability of a molecule to be "recognized" by a binding site is a function of its size, shape, and the constellation of its functional groups that can engage in specific intermolecular interactions.
The imidazole ring is a versatile participant in non-covalent interactions. nih.gov Its aromatic system can engage in π-π stacking and cation-π interactions. The two nitrogen atoms, one pyrrole-like and one pyridine-like, provide sites for hydrogen bonding, acting as both donors and acceptors. This amphiprotic nature allows for a high degree of complementarity with a variety of binding pockets.
The trifluoromethyl group, while often considered relatively inert, can participate in non-covalent interactions that are increasingly recognized for their importance in molecular recognition. These include halogen bonds, where the fluorine atoms act as halogen bond donors to electron-rich atoms, and multipolar C-F···C=O interactions. The high lipophilicity of the trifluoromethyl group can also drive binding through hydrophobic interactions.
While specific molecular recognition studies on this compound are scarce, research on related fluorinated and imidazole-containing compounds provides insights. For example, the recognition of imidazole derivatives by porphyrin-based systems has been studied, demonstrating the key role of coordination and hydrogen bonding interactions.
The combination of the aldehyde, imidazole, and trifluoromethyl moieties in one molecule creates a unique recognition profile. The aldehyde group itself can act as a hydrogen bond acceptor. The interplay of these different interaction capabilities allows for a fine-tuning of binding affinity and selectivity.
The following table outlines the key molecular features of this compound and their contributions to molecular recognition:
| Molecular Feature | Potential Non-Covalent Interactions | Contribution to Molecular Recognition |
| Imidazole Ring | Hydrogen Bonding (donor and acceptor), π-π Stacking, Cation-π Interactions | Provides directionality and contributes to binding affinity and specificity. |
| Trifluoromethyl Group | Halogen Bonding, Hydrophobic Interactions, Dipole-Dipole Interactions | Enhances lipophilicity and can form specific interactions with complementary sites. |
| Aldehyde Group | Hydrogen Bond Acceptor, Dipole-Dipole Interactions | Participates in orienting the molecule within a binding site. |
Applications in Biochemical Pathway Elucidation (as a tool, not a drug)
The use of small molecules as chemical probes to investigate and elucidate biochemical pathways is a cornerstone of chemical biology. While there is no direct evidence of this compound being used for this purpose, its chemical properties suggest potential applications.
One avenue for its use is in the development of activity-based probes. The reactive aldehyde, enhanced by the trifluoromethyl group, could be used to covalently label enzymes or other proteins within a specific pathway. By incorporating a reporter tag, such as a fluorophore or an affinity handle (e.g., biotin), onto the imidazole scaffold, researchers could identify the protein targets of the molecule. This would allow for the deconvolution of complex biological processes and the identification of new drug targets. The development of fluorinated scaffolds for dual fluorescent and radio-labeled probes demonstrates the feasibility of this approach. nih.gov
Furthermore, the imidazole core is a key component of many endogenous molecules, such as histidine and histamine, and is involved in numerous metabolic pathways. nih.gov For instance, imidazole-4-acetaldehyde (B1219054) is a known metabolite in histidine metabolism. hmdb.ca While this compound is a synthetic molecule, its structural similarity to natural pathway intermediates could allow it to act as a competitive inhibitor or a "decoy" substrate for enzymes in a particular pathway. By observing the downstream effects of introducing this molecule into a biological system, researchers could gain insights into the function and regulation of that pathway.
The development of such molecular tools requires a careful balance of reactivity and selectivity. The reactivity of the aldehyde must be tuned to allow for specific labeling without causing widespread, non-specific interactions. The trifluoromethyl group and other substituents on the imidazole ring can be modified to achieve this desired balance.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
Currently, there is a scarcity of dedicated synthetic routes for 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde in the scientific literature. Future research will likely focus on developing efficient and scalable methods for its synthesis. Key areas of exploration may include:
Direct N-Trifluoromethylation: Investigating novel reagents and conditions for the direct trifluoromethylation of the nitrogen atom in imidazole-2-carbaldehyde. This could involve the use of electrophilic trifluoromethylating agents.
Multi-component Reactions: Designing one-pot synthesis strategies that combine the formation of the imidazole (B134444) ring with the introduction of the trifluoromethyl and carbaldehyde functionalities.
Flow Chemistry: Adapting synthetic routes to continuous flow processes to enhance safety, improve reaction control, and facilitate large-scale production.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Direct N-Trifluoromethylation | Atom economy, potentially fewer steps. | Regioselectivity, stability of the starting material. |
| Multi-component Reactions | High efficiency, molecular diversity. | Optimization of reaction conditions, isolation of the desired product. |
| Flow Chemistry | Improved safety, scalability, precise control. | Initial setup costs, potential for clogging. |
This table presents a speculative comparison of potential synthetic methodologies.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry will be a pivotal tool in predicting the properties and reactivity of this compound and its derivatives. The absence of extensive experimental data makes in silico studies particularly valuable for guiding future research. Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: Calculating the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential to understand the compound's reactivity and potential for intermolecular interactions.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and functionalization of the target molecule to identify optimal conditions and predict potential byproducts.
Virtual Screening: Designing a library of virtual derivatives and computationally screening them for desired properties, such as catalytic activity or binding affinity to biological targets.
Integration into Advanced Catalytic Systems
The unique electronic properties conferred by the N-trifluoromethyl group could make this compound a valuable ligand or precursor for advanced catalytic systems. Future research could explore its application in:
N-Heterocyclic Carbene (NHC) Catalysis: Conversion of the carbaldehyde to an alcohol, followed by derivatization to form novel NHC ligands. The strong electron-withdrawing nature of the trifluoromethyl group could significantly influence the catalytic activity of the resulting metal complexes.
Organocatalysis: Investigating the potential of the imidazole core to act as a basic catalyst, with the trifluoromethyl group modulating its basicity and steric environment.
Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in enantioselective transformations.
Development of New Materials with Tunable Properties
The incorporation of this compound into polymeric and crystalline materials could lead to the development of new materials with tailored properties. Potential research avenues include:
Fluorinated Polymers: Utilizing the compound as a monomer or a precursor for the synthesis of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Metal-Organic Frameworks (MOFs): Employing derivatives of the compound as organic linkers for the construction of MOFs with potential applications in gas storage, separation, and catalysis.
Liquid Crystals: Exploring the potential of long-chain derivatives to exhibit liquid crystalline behavior, which could be tuned by the polar and rigid nature of the trifluoromethyl-imidazole core.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of research on this compound lies in interdisciplinary collaborations. The synergy between organic synthesis, computational modeling, and materials science will be crucial for unlocking the full potential of this compound. Key interdisciplinary research areas include:
Smart Materials: Designing materials that respond to external stimuli, such as light or temperature, by incorporating the photo- and electro-active properties of the imidazole ring.
Biomaterials: Investigating the potential for biocompatible polymers and materials derived from this compound for applications in drug delivery and medical devices.
Advanced Coatings: Developing functional coatings with hydrophobic and oleophobic properties, leveraging the presence of the trifluoromethyl group.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling reactions between imidazole precursors and trifluoromethylating agents. For example, derivatives like 1-alkyl-imidazole-2-carbaldehydes are synthesized via Horner-Wadsworth-Emmons reactions using diethyl phosphonate reagents and aldehydes under basic conditions (e.g., Method B in ). Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Catalyst : Bases like K₂CO₃ or DBU are critical for deprotonation.
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.
Yields range from 52% to 75% depending on steric and electronic effects of substituents (e.g., thiazole vs. pyridine in ).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent effects. For example, the aldehyde proton resonates at δ 9.8–10.2 ppm, while trifluoromethyl groups split adjacent protons due to coupling ( ).
- IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) ().
- HRMS : Validates molecular weight with precision (±0.001 Da) ().
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives?
Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by analyzing high-resolution diffraction data. For example, used SHELX to determine the conformation of a dithiolane-substituted imidazole derivative, revealing non-planar geometry due to steric hindrance. Key steps:
Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
Twinned data handling : SHELXL robustly refines twinned crystals common in fluorinated compounds.
Validation : R-factors <5% ensure accuracy ( ).
Advanced: What strategies address discrepancies in reaction yields when scaling up synthesis?
Answer:
- Kinetic control : Lower temperatures (e.g., 0°C) minimize byproducts in exothermic reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) separates regioisomers ().
- Catalyst optimization : Transition metal catalysts (e.g., Pd) improve cross-coupling efficiency for trifluoromethyl groups ().
Advanced: How does the trifluoromethyl group affect electronic properties and reactivity?
Answer:
- Electron-withdrawing effect : The -CF₃ group decreases electron density at C2, making the aldehyde more electrophilic.
- Steric effects : Bulkier substituents reduce nucleophilic attack at the imidazole ring.
- Computational insights : DFT calculations show a 0.3 eV reduction in LUMO energy, enhancing reactivity in Diels-Alder reactions ().
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coats, and goggles are mandatory ( ).
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation ( ).
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace the trifluoromethyl group with -Cl or -Br to assess electronic effects ().
- Side-chain diversification : Introduce heterocycles (e.g., thiazole, triazole) via click chemistry ().
- Bioisosteres : Substitute the aldehyde with ketones or nitriles to modulate bioavailability ().
Basic: What are common impurities and their analytical detection methods?
Answer:
- Unreacted aldehyde precursors : Detected via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) or HPLC (retention time ~1.05 min, ).
- Oxidation byproducts : Carboxylic acids identified by IR (broad O-H stretch at 2500–3000 cm⁻¹) ().
Advanced: What computational approaches predict reactivity and binding modes?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes in ).
- MD simulations : Assess stability of imidazole-protein complexes over 100 ns trajectories.
- QM/MM : Hybrid methods evaluate transition states for nucleophilic additions ().
Basic: What are the solubility and stability profiles under varying conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
